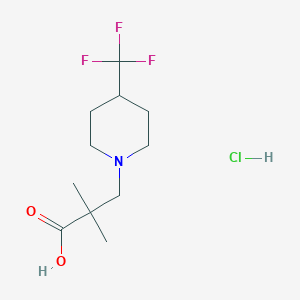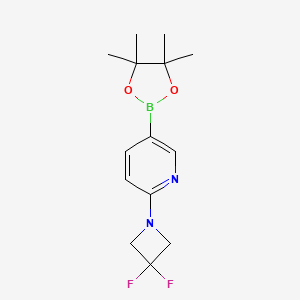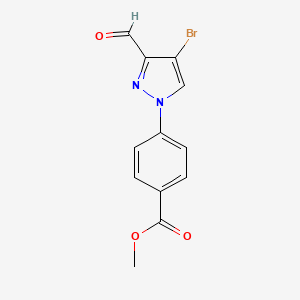
tert-Butyl 2-((7-aminoheptyl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((7-aminoheptyl)oxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an aminoheptyl chain, and an oxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((7-aminoheptyl)oxy)acetate typically involves the esterification of 2-(7-aminoheptyl)oxyacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-((7-aminoheptyl)oxy)acetate can undergo oxidation reactions, particularly at the aminoheptyl chain, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to yield primary amines or alcohols, depending on the specific reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of the aminoheptyl chain.
Reduction: Primary amines or alcohols.
Substitution: Ester derivatives with different nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-((7-aminoheptyl)oxy)acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions due to its ester and amino functionalities.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. The ester moiety can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((7-aminoheptyl)oxy)acetate largely depends on its specific application. In the context of enzyme interactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The ester group can undergo hydrolysis, releasing the aminoheptyl chain, which can interact with molecular targets such as receptors or enzymes.
Comparación Con Compuestos Similares
- tert-Butyl 2-((6-aminohexyl)oxy)acetate
- tert-Butyl 2-((8-aminononyl)oxy)acetate
- tert-Butyl 2-((7-aminoheptyl)oxy)propanoate
Comparison: tert-Butyl 2-((7-aminoheptyl)oxy)acetate is unique due to its specific chain length and functional groups. Compared to tert-Butyl 2-((6-aminohexyl)oxy)acetate, it has a longer aminoheptyl chain, which may influence its reactivity and interactions with biological targets. Similarly, tert-Butyl 2-((8-aminononyl)oxy)acetate has a longer chain, which can affect its solubility and steric properties. tert-Butyl 2-((7-aminoheptyl)oxy)propanoate differs in the ester moiety, which can lead to variations in hydrolysis rates and metabolic pathways.
Propiedades
IUPAC Name |
tert-butyl 2-(7-aminoheptoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3/c1-13(2,3)17-12(15)11-16-10-8-6-4-5-7-9-14/h4-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCLUFZXHBAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














